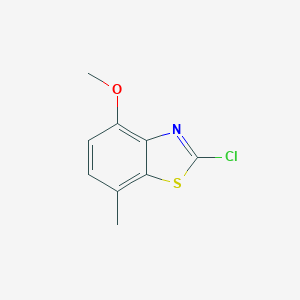

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSQTQJFWIVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365965 | |

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108773-00-8 | |

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: QX-314 is synthesized from lidocaine through a quaternization reaction. The process involves the reaction of lidocaine with an alkylating agent, such as ethyl bromide, under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of QX-314 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity QX-314 suitable for research and potential clinical applications .

Chemical Reactions Analysis

Types of Reactions: QX-314 primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in ion channel blocking reactions, particularly with sodium and calcium channels .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions.

Ion Channel Blocking: QX-314 can block sodium channels when applied intracellularly, often in combination with other agents like capsaicin to facilitate its entry into cells.

Major Products: The major products of QX-314 reactions are typically the substituted derivatives, depending on the nucleophile used. In ion channel blocking, the primary outcome is the inhibition of action potentials in neurons .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Benzothiazole derivatives, including 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The inhibition of metalloenzymes such as carbonic anhydrase has been a focal point in studying the anticancer properties of benzothiazole derivatives. This inhibition is crucial for targeting hypoxic tumors, which are often resistant to conventional therapies .

- Case Studies : In studies involving derivatives of benzothiazole, compounds have demonstrated cytotoxic effects against cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). For instance, specific derivatives showed IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.24 |

| Compound B | HeLa | 2.41 |

| Compound C | HepG2 | 4.0 |

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial activities, making it a candidate for developing new antibiotics. Studies have shown effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .

Agrochemical Applications

2.1 Pesticidal Activity

The benzothiazole framework is known for its pesticidal properties. Research has indicated that this compound can act as a fungicide and herbicide:

- Fungicidal Activity : The compound has been evaluated for its ability to inhibit fungal growth in crops, which can lead to improved agricultural yields.

- Herbicidal Properties : Studies suggest that it can selectively inhibit weed growth without affecting crop plants, providing a safer alternative to traditional herbicides.

Material Science

3.1 Polymer Additives

In material science, this compound is explored as an additive in polymers to enhance properties such as thermal stability and mechanical strength:

Mechanism of Action

QX-314 exerts its effects by blocking voltage-gated sodium channels. Due to its permanent positive charge, it cannot easily cross cell membranes. it can enter cells through activated transient receptor potential vanilloid 1 (TRPV1) channels, which are often activated by agents like capsaicin. Once inside the cell, QX-314 blocks sodium channels, preventing the propagation of action potentials and thereby producing local anesthesia .

Comparison with Similar Compounds

Substituent Effects and Structural Features

The positions and nature of substituents on the benzothiazole ring significantly alter molecular geometry and properties:

Notes:

- The target compound (2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole) combines chloro (electron-withdrawing), methoxy (electron-donating), and methyl (steric/electron-donating) groups.

- Dihedral angles influence intermolecular interactions (e.g., π-π stacking) and melting points. For example, near-planar structures (e.g., 1.23° in ) often exhibit higher melting points due to efficient packing.

Insights :

Physical and Spectral Properties

Key data from related compounds highlight substituent effects:

Predictions for Target Compound :

- The 7-methyl group would likely cause upfield shifts for nearby protons in $ ^1H $-NMR.

- A higher melting point than (due to methyl group enhancing hydrophobic interactions) but lower than (due to reduced planarity).

Biological Activity

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. This article explores its biological activity through various studies, synthesizing findings from multiple sources.

Chemical Structure and Properties

The structure of this compound features a benzothiazole core with specific substituents that influence its solubility and reactivity. The presence of the chloro and methoxy groups at the 2 and 4 positions, respectively, along with a methyl group at the 7 position, contributes to its unique chemical behavior.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H10ClN1O1S1 | Contains chloro, methoxy, and methyl groups; heterocyclic structure |

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that benzothiazole derivatives can inhibit several enzymes involved in critical biochemical pathways. These include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication .

- Cancer Cell Proliferation : Studies have demonstrated that similar benzothiazole compounds can significantly reduce the proliferation of cancer cell lines (e.g., A431 and A549) by promoting apoptosis and affecting cell cycle progression .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance:

- A study evaluated a series of benzothiazole compounds and found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. Specifically, compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties:

- The compound has shown activity against various bacterial strains, including Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer:

- Research indicates that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual action where these compounds not only inhibit cancer cell proliferation but also modulate inflammatory responses .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, and how can its purity be verified?

Answer: A widely used method involves cyclocondensation of substituted benzaldehydes with thiol-containing precursors. For example, reacting 2-amino-4-chlorobenzenethiol with a methoxy/methyl-substituted benzaldehyde derivative in a polar solvent (e.g., DMF) under reflux, often with sodium metabisulfite as a catalyst. The reaction progress is monitored via TLC, and the product is purified via crystallization (e.g., ethanol) . Purity verification typically includes melting point determination, IR spectroscopy (e.g., characteristic S–C=N stretching at ~1575 cm⁻¹), and HPLC analysis.

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the planar benzothiazole core and substituent orientations. For example, dihedral angles between the benzothiazole and methoxy/methyl-substituted aromatic rings are calculated (e.g., <2° deviation from coplanarity). Hydrogen bonding (e.g., C–H···O interactions) and π-π stacking (3.7–3.9 Å distances) are analyzed to explain crystal packing stability .

Q. What in vitro assays are used to screen its biological activity?

Answer: Antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria). Anti-inflammatory potential is assessed using COX-1/2 inhibition assays, while analgesic activity may involve in vitro opioid receptor binding studies. Cytotoxicity is evaluated via MTT assays on cancer cell lines, with IC₅₀ values reported .

Advanced Research Questions

Q. How can regioselective substitution challenges during synthesis be addressed?

Answer: Regioselectivity in chloro and methoxy group placement is controlled by precursor design and reaction conditions. For example, using sterically hindered benzaldehydes or directing groups (e.g., meta-substituted aldehydes) to favor substitution at the 4-position. Catalytic systems like Cu(I) in click chemistry (e.g., triazole formation) can also direct functionalization . Optimization via DFT calculations to predict electronic effects on substitution patterns is recommended.

Q. How should contradictory biological activity data (e.g., moderate in vivo vs. strong in vitro results) be resolved?

Answer: Contradictions may arise from bioavailability differences or metabolic instability. To resolve this:

- Perform pharmacokinetic studies (e.g., plasma stability, metabolic profiling using liver microsomes).

- Modify the scaffold to improve solubility (e.g., introduce polar groups via Schiff base formation) .

- Validate in vivo results with multiple animal models and dose-response curves to rule out false positives.

Q. What strategies enhance the compound’s pharmacological profile while retaining its benzothiazole core?

Answer:

- Bioisosteric replacement : Substitute the chloro group with fluorinated analogs to improve metabolic stability .

- Hybridization : Conjugate with triazole or imidazole moieties via click chemistry to enhance target affinity .

- Prodrug design : Mask the methoxy group as a phosphate ester to improve aqueous solubility and tissue penetration .

Q. How can computational methods aid in understanding its structure-activity relationship (SAR)?

Answer:

- Molecular docking : Predict binding modes to targets like COX-2 or bacterial enzymes using AutoDock/Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthesis .

- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales to identify critical interactions.

Methodological Notes

- Synthetic Optimization : Use high-throughput screening (HTS) for solvent/catalyst selection (e.g., DMF vs. ethanol, CuSO₄/NaAsc vs. Ru catalysts) .

- Data Validation : Cross-reference spectral data (¹H-NMR, IR) with published benchmarks to confirm structural integrity .

- Biological Assays : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and validate results across independent labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.